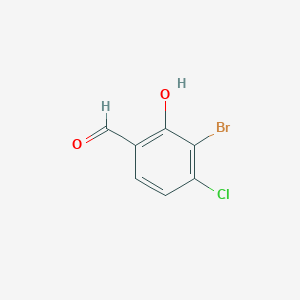

3-Bromo-4-chloro-2-hydroxybenzaldehyde

Beschreibung

Significance of Halogenated Salicylaldehydes in Organic Synthesis and Functional Material Science

Halogenated salicylaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of chemical structures. The presence of halogen atoms significantly influences the reactivity of the aromatic ring, enabling a variety of chemical transformations. nbinno.com These compounds are instrumental in the development of pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.com

In the realm of functional material science, salicylaldehyde (B1680747) derivatives are key precursors for the synthesis of Schiff bases, which are known for their diverse applications, including in the development of nonlinear optical (NLO) materials. nih.gov The introduction of halogen atoms can further enhance the properties of these materials. For instance, dihalogenated ligands in certain metal complexes have been shown to enhance cytotoxicity, indicating their potential in medicinal chemistry. nih.gov The versatility of salicylaldehydes also extends to their use in multicomponent reactions for the synthesis of various heterocyclic systems. nih.gov

Historical Context of Substituted Benzene (B151609) Derivatives in Chemical Research

The study of benzene and its derivatives has a rich history dating back to the 19th century. Michael Faraday first isolated benzene in 1825. slideshare.netschoolwires.net The determination of its unique cyclic structure by August Kekulé in 1865 was a landmark achievement in organic chemistry and laid the foundation for understanding aromatic compounds. schoolwires.net

The subsequent exploration of substituted benzene derivatives has been a continuous endeavor. In 1867, the German chemist Wilhelm Körner proposed the use of prefixes ortho-, meta-, and para- to distinguish disubstituted benzene derivatives, a nomenclature system that was later refined by Carl Gräbe and Viktor Meyer and is still in use today. wikipedia.org The ability to introduce various functional groups onto the benzene ring opened up a vast field of chemical synthesis, leading to the development of countless new compounds with diverse properties and applications. wikipedia.org The study of how substituents affect the reactivity and orientation of further substitution on the benzene ring has been a central theme in organic chemistry research. slideshare.net

Scope and Research Objectives for Advanced Investigations of 3-Bromo-4-chloro-2-hydroxybenzaldehyde

While the general significance of halogenated salicylaldehydes is well-established, specific research into this compound appears to be an emerging field. Advanced investigations into this compound would likely focus on several key objectives:

Development of efficient and scalable synthesis methods: While the compound is commercially available, research into novel and improved synthetic routes would be valuable.

Thorough characterization of its physicochemical properties: Detailed spectroscopic and crystallographic studies would provide a deeper understanding of its molecular structure and behavior.

Exploration of its reactivity: Investigating its participation in various organic reactions, such as condensations, cyclizations, and cross-coupling reactions, could lead to the synthesis of novel and potentially bioactive molecules.

Evaluation of its potential in material science: Synthesizing derivatives, such as Schiff bases or metal complexes, and evaluating their optical, electronic, and biological properties could uncover new applications in areas like nonlinear optics, sensing, or medicinal chemistry.

Given the limited specific research data currently available for this compound, these objectives represent a fertile ground for future scientific inquiry. The knowledge gained from such studies would not only expand our understanding of this particular molecule but also contribute to the broader fields of organic synthesis and material science.

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| CAS Number | 872274-09-4 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

Despite a comprehensive search for scientific literature, no specific synthetic methodologies or chemical transformation data could be found for the compound “this compound.” The available research literature focuses on related isomers and analogs, but not on this specific molecule.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as requested by the prompt's strict outline and content requirements. Generating content based on related but structurally different compounds would not adhere to the instruction to focus exclusively on the specified chemical and would be scientifically misleading.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESXXBIVEXVFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Chloro 2 Hydroxybenzaldehyde

Chemical Transformations of Halogen and Hydroxyl Substituents on the Aromatic Ring

The presence of both bromine and chlorine atoms on the aromatic ring, in addition to a phenolic hydroxyl group, allows for sequential and site-selective functionalization. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the nucleophilicity of the hydroxyl group, can be exploited to introduce a wide range of substituents and build molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 3-Bromo-4-chloro-2-hydroxybenzaldehyde, the key challenge is achieving chemoselectivity. The reactivity of aryl halides in typical palladium-catalyzed coupling reactions follows the general trend of I > Br > OTf > Cl. nih.gov This predictable reactivity order allows for selective coupling at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org In the case of this compound, a Suzuki-Miyaura coupling would be expected to proceed selectively at the C-3 position (bromine) over the C-4 position (chlorine). This allows for the introduction of various aryl, heteroaryl, or vinyl groups. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. libretexts.orgorganic-chemistry.org

Mizoroki-Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov Similar to the Suzuki coupling, the reaction with this compound would preferentially occur at the more reactive C-Br bond. acs.org This transformation enables the introduction of vinyl functionalities onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, providing a direct route to arylalkynes. acs.org The established reactivity hierarchy of aryl halides ensures that the alkynylation of this compound would occur selectively at the C-3 position. nih.gov Copper(I) is often used as a co-catalyst in these reactions. acs.org

The table below summarizes representative conditions for chemoselective coupling reactions on analogous bromochloroaromatic compounds, illustrating the principle of selective C-Br bond functionalization.

| Coupling Reaction | Aryl Halide (Analog) | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 2-Chloro-1,1'-biphenyl | 95 |

| Heck | 4-Bromo-1-chlorobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | (E)-4-Chloro-4'-vinyl-1,1'-biphenyl | 85 |

| Sonogashira | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 1-Chloro-4-(phenylethynyl)benzene | 91 |

The phenolic hydroxyl group at the C-2 position of this compound is acidic and can be readily functionalized through various reactions, most notably etherification and esterification. The presence of electron-withdrawing halogen and aldehyde groups on the ring increases the acidity of the phenol (B47542), facilitating its deprotonation.

Etherification: The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgfrancis-press.commasterorganicchemistry.com The reaction involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.organalis.com.my This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the 2-position.

Esterification: Phenolic hydroxyl groups can be converted to esters by reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. masterorganicchemistry.com Another common method is the Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, although this is an equilibrium process. masterorganicchemistry.com Esterification can be used to introduce acyl groups, which can serve as protecting groups or introduce new functionalities.

The following table presents typical conditions for the functionalization of the hydroxyl group in analogous substituted salicylaldehydes.

| Reaction Type | Substrate (Analog) | Reagent | Base/Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Etherification | Salicylaldehyde (B1680747) | Allyl bromide | K₂CO₃ / Acetone | Reflux, 6h | 2-(Allyloxy)benzaldehyde | 92 |

| Etherification | 5-Chlorosalicylaldehyde | Ethyl iodide | NaH / DMF | RT, 12h | 5-Chloro-2-ethoxybenzaldehyde | 88 |

| Esterification | Salicylaldehyde | Acetic anhydride | Pyridine | RT, 2h | 2-Formylphenyl acetate | 95 |

| Esterification | 3,5-Dibromosalicylaldehyde | Benzoyl chloride | Et₃N / CH₂Cl₂ | 0°C to RT, 4h | 2-Formyl-4,6-dibromophenyl benzoate | 90 |

Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing this compound and its derivatives, these principles can be applied by developing more efficient catalytic systems, using environmentally benign solvents, and employing energy-efficient techniques.

The synthesis of the parent compound itself and its subsequent derivatization can be improved by adopting greener methodologies. Traditional methods for the halogenation of phenols often use elemental bromine in chlorinated solvents, which pose environmental risks. rasayanjournal.co.ingoogle.com Green alternatives focus on using safer halogenating agents or catalytic systems that improve atom economy.

Key green chemistry approaches applicable to these syntheses include:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused. nih.gov This reduces waste compared to homogeneous catalytic systems. For transformations like coupling reactions or aldehyde synthesis, developing robust heterogeneous catalysts is a significant goal. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. heteroletters.orgresearchgate.netnih.gov This technique is applicable to many of the transformations discussed, including coupling reactions and the synthesis of heterocyclic derivatives from the aldehyde precursor. rsc.org

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. ekb.eg For instance, performing Heck or Suzuki reactions in aqueous media is an area of active research. organic-chemistry.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry), represents an ideal green method by completely eliminating solvent waste. rasayanjournal.co.inbeilstein-journals.org Claisen-Schmidt condensations, a common reaction of aldehydes, have been successfully performed using this technique. rasayanjournal.co.in

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 4 Chloro 2 Hydroxybenzaldehyde Derivatives

Single-Crystal X-ray Diffraction (SCXRD) Analysis of Complexation Products

SCXRD provides definitive proof of molecular structure, offering precise data on bond lengths, angles, and the spatial arrangement of atoms. This technique is particularly powerful for analyzing Schiff base derivatives of halogenated salicylaldehydes, revealing key structural features.

The analysis of Schiff base derivatives formed from related halogenated salicylaldehydes reveals near-planar molecular geometries. For instance, the crystal structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, a derivative of the isomeric 3-bromo-5-chlorosalicylaldehyde, shows that the molecule is not perfectly planar. researchgate.net The dihedral angle between its two benzene (B151609) rings is 4.57 (11)°. researchgate.net This slight deviation from planarity is a common feature in such molecules. The conformation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom, which creates a stable six-membered ring. researchgate.net The imine C=N double bond in this derivative consistently displays an E configuration. researchgate.net

Similarly, the parent compound 3-Bromo-2-hydroxybenzaldehyde (B158676) is almost planar, with a root mean square deviation from the plane for all non-hydrogen atoms of 0.0271 Å. nih.gov This planarity is crucial for facilitating the electronic and stacking interactions within the crystal lattice.

Crystal packing analysis reveals how individual molecules assemble into a three-dimensional lattice. In the case of the 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol derivative, molecules are linked through intermolecular interactions to form zigzag chains that run parallel to the crystallographic b-axis. researchgate.net This ordered arrangement defines the supramolecular architecture of the crystal. The packing in 3-Bromo-2-hydroxybenzaldehyde is directed by both weak hydrogen bonds and π-stacking interactions, resulting in chains of molecules running parallel to the c-axis. nih.gov

Non-covalent interactions are critical in stabilizing the crystal structures of these derivatives.

Hydrogen Bonding: A prominent feature is the intramolecular O—H···N hydrogen bond, which significantly stabilizes the molecular conformation. researchgate.netmdpi.comnih.gov In addition to this, intermolecular hydrogen bonds, such as C—H···O interactions, link adjacent molecules, contributing to the formation of the larger supramolecular structure. researchgate.net In the crystal structure of 3-Bromo-2-hydroxybenzaldehyde, a strong intramolecular O—H···O hydrogen bond is observed, alongside weak intermolecular C—H···Br interactions. nih.gov

π-π Stacking: In aromatic systems, π-π stacking is a key stabilizing force. Crystals of 3-Bromo-2-hydroxybenzaldehyde exhibit offset face-to-face π-stacking, characterized by a centroid-to-centroid distance of 3.752 (1) Å between nearly parallel molecules. nih.gov

Halogen Interactions: In halogenated derivatives, intermolecular halogen-halogen interactions can also play a role in crystal packing. For example, Br···Cl and Cl···Cl interactions with distances of 3.5289 (11) Å and 3.5042 (12) Å, respectively, are observed in the structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. researchgate.net

| Interaction Type | Compound Example | Distance / Angle | Reference |

| Intramolecular H-Bond | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | O—H···N | researchgate.net |

| Intermolecular H-Bond | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | C—H···O | researchgate.net |

| π-π Stacking | 3-Bromo-2-hydroxybenzaldehyde | Centroid-Centroid: 3.752 (1) Å | nih.gov |

| Halogen Interaction | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | Br···Cl: 3.5289 (11) Å | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the structural confirmation of derivatives in solution.

In Schiff base derivatives of halogenated salicylaldehydes, the ¹H NMR spectrum exhibits characteristic signals that confirm their formation. nih.gov

Azomethine Proton (HC=N): The most diagnostic signal is a singlet for the azomethine proton, which typically appears in the downfield region between δ 8.3 and 9.0 ppm. nih.govsemanticscholar.orgnih.gov The presence of this signal confirms the successful condensation of the aldehyde and amine. semanticscholar.org

Phenolic Proton (-OH): The hydroxyl proton signal is also highly characteristic. Due to strong intramolecular hydrogen bonding with the imine nitrogen, this proton is significantly deshielded and appears as a broad singlet far downfield, often between δ 11.5 and 13.4 ppm. mdpi.comnih.gov

Aromatic Protons (Ar-H): The protons on the aromatic rings typically resonate as a series of multiplets in the range of δ 6.8 to 8.5 ppm. nih.govsemanticscholar.orgnih.gov The specific chemical shifts and coupling constants depend on the substitution pattern of the aromatic rings.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenolic (-OH) | 11.5 - 13.4 | Broad Singlet | Downfield shift due to intramolecular H-bonding. mdpi.comnih.gov |

| Azomethine (HC=N) | 8.3 - 9.0 | Singlet | Confirms Schiff base formation. nih.govsemanticscholar.org |

| Aromatic (Ar-H) | 6.8 - 8.5 | Multiplet | Region for phenyl ring protons. semanticscholar.orgnih.gov |

The ¹³C NMR spectrum provides complementary structural information, identifying the carbon skeleton of the molecule.

Azomethine Carbon (C=N): The carbon of the imine group is a key indicator and its signal is found in the range of δ 150 to 165 ppm. semanticscholar.orgnih.gov

Aromatic Carbons: The carbons of the phenyl rings appear in the characteristic region of δ 110 to 160 ppm. semanticscholar.orgnih.gov The carbon atom attached to the phenolic oxygen (C-O) is typically found at the downfield end of this range, often near 159 ppm. analis.com.my

Carbonyl Carbon (C=O): For comparison, the aldehyde carbonyl carbon in the parent compound, such as 3-decyloxybenzaldehyde, appears much further downfield, around δ 193 ppm. analis.com.my The absence of this signal and the appearance of the azomethine carbon signal in the derivative's spectrum confirms the reaction completion. researchgate.net

Heteronuclear NMR Studies (e.g., ¹¹⁹Sn) for Organometallic Derivatives

While direct ¹¹⁹Sn NMR studies on organometallic derivatives of 3-Bromo-4-chloro-2-hydroxybenzaldehyde are not extensively documented in publicly available literature, the principles of this technique can be understood from studies on related organotin complexes derived from similar salicylaldehyde (B1680747) ligands. Heteronuclear NMR, particularly ¹¹⁹Sn NMR, is a powerful tool for investigating the coordination environment of the tin atom in organometallic compounds.

Coordination Number: A significant downfield shift is typically observed as the coordination number of the tin atom increases from four to five or six. For instance, four-coordinate organotin compounds usually exhibit ¹¹⁹Sn signals in the range of approximately δ = +150 to -60 ppm, whereas five-coordinate species are found further downfield (δ = -90 to -190 ppm), and six-coordinate species appear at even lower fields (δ = -210 to -400 ppm).

Ligand Effects: The electronic properties of the ligands attached to the tin atom also influence the chemical shift. The formation of a dative bond from a ligand, such as the oxygen or nitrogen atom in a Schiff base derivative of this compound, would increase the electron density at the tin nucleus, causing a characteristic shift in the ¹¹⁹Sn signal.

This technique would be invaluable for characterizing organotin derivatives of this compound, confirming the coordination of the ligand to the metal center, and elucidating the resulting geometry (e.g., tetrahedral, trigonal bipyramidal, or octahedral) of the complex in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. These methods are essential for identifying functional groups and analyzing conformational isomers of this compound.

The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to assign these vibrational modes precisely. nih.govresearchgate.net For related substituted benzaldehydes, a strong correlation between experimental and calculated spectra has been established. researchgate.netnih.gov

A key feature in the spectrum of this molecule is the presence of a strong intramolecular O-H···O hydrogen bond between the hydroxyl group and the adjacent aldehyde oxygen atom. nih.gov This interaction significantly influences the position and shape of the corresponding vibrational bands. researchgate.netnih.gov The aldehydic C=O stretching frequency, typically found between 1600–1700 cm⁻¹, is a prominent band in the IR spectrum. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds. nih.govresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch | ~3100 - 3200 | Broad band, shifted to lower frequency due to strong intramolecular hydrogen bonding. researchgate.net |

| Aldehyde (-CHO) | C=O Stretch | ~1670 - 1700 | Intense band in IR. Its position is sensitive to electronic and conformational effects. nih.govresearchgate.net |

| Aldehyde (-CHO) | C-H Stretch | ~2750 - 2850 | Often appears as a distinct, though weaker, band. researchgate.net |

| Aromatic Ring | C=C Stretch | ~1400 - 1600 | Multiple bands characteristic of the benzene ring. |

| Aryl Halogen | C-Cl Stretch | ~600 - 800 | |

| Aryl Halogen | C-Br Stretch | ~500 - 650 | The C-Br stretching vibration can be coupled with other modes. researchgate.net |

Vibrational spectroscopy is a sensitive probe of molecular conformation. For substituted benzaldehydes, the relative orientation of the aldehyde group with respect to other substituents can lead to different conformers (e.g., O-cis and O-trans). nih.gov In this compound, the dominant conformation is one where the aldehyde's carbonyl oxygen is oriented towards the hydroxyl group to facilitate strong intramolecular hydrogen bonding. This is the cis conformation. researchgate.net

This hydrogen bonding has several observable effects on the vibrational spectrum:

O-H Stretching: The hydroxyl stretching frequency is significantly lowered and broadened compared to a free -OH group, providing clear evidence of hydrogen bonding. researchgate.net

C=O Stretching: The frequency of the carbonyl (C=O) stretch is also lowered from what would be expected for an isolated aldehyde group. This downshift is a direct consequence of the hydrogen bond weakening the C=O double bond. researchgate.net Studies on similar molecules have noted that Fermi resonance can sometimes cause the C=O stretching band to appear as a doublet. nih.gov

By analyzing the precise positions and shapes of these key vibrational bands, researchers can confirm the presence and strength of intramolecular interactions and determine the predominant conformation of the molecule in the solid state or in solution. bohrium.com

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts little excess energy to the analyte molecule, making it ideal for determining the molecular mass with high accuracy. When analyzing this compound, ESI-MS would be expected to produce ions corresponding to the intact molecule.

Given the acidic nature of the phenolic hydroxyl group, analysis in the negative ion mode is highly effective. In this mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻. The molecular formula of the compound is C₇H₄BrClO₂. nist.gov Calculating the monoisotopic mass using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br) gives a value of 233.9083 u. Therefore, the [M-H]⁻ ion would be detected at an m/z of approximately 232.9005.

The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which serves as a definitive confirmation of the elemental composition. The expected isotopic distribution for the [M-H]⁻ ion cluster would show peaks at approximately m/z 233, 235, and 237, with relative intensities reflecting the natural abundances of the halogen isotopes.

While ESI-MS is excellent for molecular mass determination, techniques like Electron Ionization (EI) mass spectrometry provide more extensive fragmentation, offering valuable clues about the molecule's structure. The fragmentation of this compound under EI conditions would be dictated by the relative strengths of its bonds and the stability of the resulting fragments.

The presence of two different halogens, bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), creates a highly distinctive isotopic pattern for any fragment containing these atoms. docbrown.info The molecular ion peak (M⁺˙) itself would appear as a cluster of peaks at m/z 234, 236, and 238.

Key fragmentation pathways for this molecule would likely include:

Loss of a Hydrogen Radical (-H˙): Formation of a stable [M-H]⁺ ion (m/z 233, 235, 237) through the loss of the aldehydic hydrogen.

Loss of Carbon Monoxide (-CO): A characteristic fragmentation of benzaldehydes, leading to the formation of a bromochlorophenol radical cation [M-CO]⁺˙ (m/z 206, 208, 210).

Loss of Halogen Atoms: Cleavage of the C-Br or C-Cl bonds would result in fragments corresponding to [M-Br]⁺ and [M-Cl]⁺.

Sequential Losses: Fragments can undergo further fragmentation, such as the loss of CO followed by the loss of a halogen.

The table below outlines some of the plausible fragments and their expected monoisotopic m/z values.

| Ion Formula | Description | Expected m/z (using ⁷⁹Br, ³⁵Cl) | Isotopic Pattern |

| [C₇H₄BrClO₂]⁺˙ | Molecular Ion (M⁺˙) | 234 | Complex pattern at m/z 234, 236, 238 due to Br and Cl isotopes. |

| [C₇H₃BrClO₂]⁺ | Loss of H˙ | 233 | Isotopic cluster present. |

| [C₆H₄BrClO]⁺˙ | Loss of CO | 206 | Isotopic cluster present. |

| [C₇H₄ClO₂]⁺ | Loss of Br˙ | 155 | Shows ³⁵Cl/³⁷Cl pattern (~3:1 ratio). |

| [C₇H₄BrO₂]⁺ | Loss of Cl˙ | 199 | Shows ⁷⁹Br/⁸¹Br pattern (~1:1 ratio). |

Analysis of these fragmentation patterns and their associated isotopic distributions provides unambiguous confirmation of the structure of this compound. docbrown.inforesearchgate.net

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Chloro 2 Hydroxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the molecular properties of organic compounds. DFT, especially with hybrid functionals like B3LYP, has proven to be highly effective in balancing computational cost and accuracy for predicting geometries, electronic structures, and spectroscopic properties of molecules similar to 3-Bromo-4-chloro-2-hydroxybenzaldehyde. nih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. nih.gov For substituted benzaldehydes, this process is crucial for understanding how different functional groups influence the planarity of the benzene (B151609) ring and the orientation of the aldehyde and hydroxyl groups.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. In 2-hydroxybenzaldehyde derivatives, a key feature is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group at position 2 and the oxygen of the aldehyde (-CHO) group. nih.gov This interaction significantly stabilizes the molecule, rendering the planar conformation the most favorable. For this compound, it is expected that the molecule would be nearly planar, with the intramolecular hydrogen bond locking the conformation of the hydroxyl and aldehyde groups.

While specific optimized geometric parameters for this compound are not published, a comprehensive study on the closely related compound 5-Bromo-2-hydroxybenzaldehyde using DFT at the B3LYP/6-311++G(d,p) level provides representative data. nih.gov The optimization of this molecule confirms a stable structure with a C1 point group. nih.gov A comparison of calculated and experimental bond lengths and angles for this analog is presented below.

| Parameter | Calculated (Å or °) for 5-Bromo-2-hydroxybenzaldehyde | Experimental (Å or °) for 5-Bromo-2-hydroxybenzaldehyde |

|---|---|---|

| C-C (ring) Bond Length | 1.3 - 1.4 | 1.3 - 1.4 |

| C-H Bond Length | 1.0 - 1.1 | 0.9301 - 0.9302 |

| C-C-C Bond Angle | 119.2 - 121.4 | 118.5 - 121.1 |

| C-C-H Bond Angle | 117.9 - 121.7 | 119.3 - 120.1 |

Data adapted from a study on 5-Bromo-2-hydroxybenzaldehyde. nih.gov

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For substituted benzaldehydes, DFT calculations are used to determine the energies of these orbitals. In a study of 4-hydroxybenzaldehyde , the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. sciforum.net In another detailed analysis of 5-Bromo-2-hydroxybenzaldehyde , the HOMO and LUMO energies were calculated, providing insights into its electronic transitions and reactivity. nih.gov

| Parameter | Calculated Value (eV) for 5-Bromo-2-hydroxybenzaldehyde |

|---|---|

| EHOMO | -6.73 |

| ELUMO | -2.03 |

| Energy Gap (ΔE) | 4.70 |

Data derived from computational studies on 5-Bromo-2-hydroxybenzaldehyde. nih.gov

The distribution of these orbitals is also informative. Typically, in hydroxybenzaldehyde derivatives, the HOMO is localized over the benzene ring and the hydroxyl oxygen, while the LUMO is distributed over the aldehyde group and the aromatic ring. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Quantum chemical methods can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical frequency calculations are vital for the assignment of experimental vibrational bands. researchgate.net

For 3-Chloro-4-hydroxybenzaldehyde , DFT calculations at the B3LYP/6-31G* level were used to compute harmonic vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The study showed a good correlation between the theoretical and experimental spectra, allowing for a complete assignment of the observed vibrational bands. For instance, the aldehydic C=O stretching vibration, observed experimentally at 1670 cm⁻¹, was predicted computationally at 1727 cm⁻¹. researchgate.net Similarly, a broad IR band around 3180 cm⁻¹ provided evidence of intermolecular O-H···O hydrogen bonding, a feature also supported by the computational model. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. A study on 4-hydroxybenzaldehyde used the TD-DFT method to calculate excitation energies and oscillator strengths, showing three theoretical absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm, which correspond to electronic transitions between molecular orbitals. sciforum.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values.

The color-coding of the MEP surface provides a clear guide to the reactive sites of a molecule.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: These areas represent neutral or zero potential.

In studies of substituted hydroxybenzaldehydes, the MEP analysis consistently identifies specific reactive zones. For 5-Bromo-2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde , the region around the carbonyl oxygen atom of the aldehyde group is shown to be the most electron-rich (red), making it a primary site for electrophilic interaction. nih.govsciforum.net Conversely, the hydrogen atom of the hydroxyl group typically appears as an electron-deficient (blue) region, indicating its susceptibility to nucleophilic attack. sciforum.net

The MEP surface provides a holistic visualization of how the electron-withdrawing and electron-donating effects of the various substituents (e.g., -Br, -Cl, -OH, -CHO) collectively influence the charge distribution across the entire molecule. nih.gov For this compound, the electronegative bromine, chlorine, and oxygen atoms would create distinct regions of negative potential, while the aromatic protons and the hydroxyl proton would be associated with positive potential. This detailed map of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors or other reactants.

Reactivity Descriptors Derived from Conceptual Density Functional Theory (CDFT)

Conceptual Density Functional Theory (CDFT) serves as a powerful tool for quantifying the reactivity of chemical species. Through various reactivity descriptors, it is possible to predict how a molecule will interact with other chemical entities.

Key global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). mdpi.com A larger hardness value indicates greater stability and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of electron cloud polarization. Softer molecules are generally more reactive. mdpi.com

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential (χ = -μ = (I + A)/2 ≈ -(EHOMO + ELUMO)/2). mdpi.com

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is defined as ω = μ²/2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

The following interactive table illustrates the typical global reactivity indices that would be calculated for a molecule like this compound, based on methodologies applied to similar compounds. nih.govmdpi.com

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Related to chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Ease of electron cloud polarization |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

While global indices describe the reactivity of the molecule as a whole, local reactivity indices identify the most reactive sites within the molecule.

Fukui Functions (f(r)) are crucial for predicting the sites of electrophilic, nucleophilic, and radical attacks. scm.com They represent the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com The condensed Fukui function, which approximates the function for a specific atom, is widely used. scm.com

fk+: for nucleophilic attack (attack by a species donating electrons).

fk-: for electrophilic attack (attack by a species accepting electrons).

fk0: for radical attack.

Parr Functions (P(r)) are a more recent development in CDFT and are considered by some to be a more reliable tool for predicting reactive sites, particularly in polar organic reactions. researchgate.net They are derived from the spin electron density changes during the global electron density transfer from a nucleophile to an electrophile. researchgate.net

The following table provides an example of how local reactivity indices for the atoms in the aromatic ring and the substituent groups of this compound would be presented. The values would be calculated using computational methods such as DFT.

| Atom | fk+ | fk- | fk0 |

| C1(-CHO) | |||

| C2(-OH) | |||

| C3(-Br) | |||

| C4(-Cl) | |||

| C5 | |||

| C6 | |||

| O (aldehyde) | |||

| O (hydroxyl) |

Aromaticity Evaluation of the Benzene Ring

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons.

Several quantitative methods are employed to assess the aromatic character of the benzene ring in substituted benzaldehydes. One common method is the Nucleus-Independent Chemical Shift (NICS) , which measures the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity. bohrium.com Other indices include the Harmonic Oscillator Model of Aromaticity (HOMA) , which is based on the degree of bond length equalization around the ring, and electronic measures such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) . researchgate.net The LOLIPOP (Localized Orbital/Localized Ionization Potential) method is another approach, though less commonly cited in the immediate context of substituted benzenes.

The presence of substituents on the benzene ring can significantly influence its aromaticity. The introduction of any substituent generally leads to a decrease in the degree of aromaticity due to the disruption of the π-system's symmetry. researchgate.net

Hydroxyl Substituent (-OH): The hydroxyl group is a strong electron-donating group through resonance, which can increase the electron density in the ring. However, this donation can also lead to a distortion of the π-system, which may decrease aromaticity as measured by some indices. researchgate.net

Aldehyde Substituent (-CHO): The aldehyde group is an electron-withdrawing group, which can also impact the aromaticity of the benzene ring. bohrium.com

The combined effect of the bromo, chloro, hydroxyl, and aldehyde groups in this compound will be a balance of their individual inductive and resonance effects, leading to a unique aromatic character for the molecule.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent environment.

For halogenated benzaldehydes, the polarity of the solvent can influence:

Molecular Geometry: The bond lengths and angles of the molecule may be slightly altered in a polar solvent compared to the gas phase.

Electronic Properties: The HOMO-LUMO gap and, consequently, the global reactivity indices can be affected by the solvent. For instance, a study on 5-Bromo-2-Hydroxybenzaldehyde showed variations in its UV-Visible absorption spectra in different solvents, indicating changes in its electronic structure. nih.gov

Reactivity: The rates and mechanisms of reactions involving this compound can be highly dependent on the solvent. For example, polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. canterbury.ac.uknih.gov The solubility of halogenated benzaldehydes is also influenced by the solvent, with trends depending on factors like molecular polarity and steric hindrance. mdpi.com

Application of Polarizable Continuum Models (PCM) for Solvation Analysis

The properties of a molecule can be significantly influenced by its surrounding solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to study these solvent effects. bohrium.comresearchgate.net This model approximates the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach simplifies the calculations while still providing a good description of the electrostatic interactions between the solute and the solvent.

In the context of substituted benzaldehydes, PCM is employed to predict how the solvent environment affects properties such as conformational stability and vibrational frequencies. bohrium.com The accuracy of these predictions depends on the chosen functional and basis set within the density functional theory (DFT) framework. bohrium.com For instance, liquid-phase computations for compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) have been conducted using the B3LYP functional with the 6-31G(d,p) basis set in conjunction with the PCM. nih.gov This combination allows for the investigation of how the molecule's infrared spectra, particularly the carbonyl stretching frequency, change in different solvents. bohrium.com

Theoretical Investigation of Spectroscopic Property Changes in Varied Solvents

The theoretical UV-Visible absorption spectra of 5-Bromo-2-hydroxybenzaldehyde were calculated in the gas phase and in three different solvents: chloroform, methanol, and water. researchgate.net These calculations provide information on the maximum absorption wavelength (λmax), the energy of the electronic transition, the oscillator strength (a measure of the transition probability), and the major electronic transitions involved. researchgate.net

The results of these theoretical calculations for 5-Bromo-2-hydroxybenzaldehyde are summarized in the following tables.

| Calculated λmax (nm) | Band Gap (eV) | Energy (cm⁻¹) | Oscillator Strength | Assignments |

|---|---|---|---|---|

| 330.37 | 3.7529 | 30269.17 | 0.0001 | H-1→L (86.18%) |

| 286.78 | 4.3232 | 34868.94 | 0.0804 | H→L (90.34%) |

| 228.11 | 5.4352 | 43837.82 | 0.0 | H→L+4 (29.38%) |

| Calculated λmax (nm) | Band Gap (eV) | Energy (cm⁻¹) | Oscillator Strength | Assignments |

|---|---|---|---|---|

| 320.37 | 3.8700 | 31213.64 | 0.0002 | H-1→L (87.05%) |

| 293.63 | 4.2225 | 34056.74 | 0.1180 | H→L (92.59%) |

| 236.60 | 5.2403 | 42265.85 | 0.1616 | H-2→L (81.09%) |

| Calculated λmax (nm) | Band Gap (eV) | Energy (cm⁻¹) | Oscillator Strength | Assignments |

|---|---|---|---|---|

| 317.84 | 3.9010 | 31462.72 | 0.0002 | H-1→L (87.26%) |

| 295.42 | 4.1973 | 33849.72 | 0.1287 | H→L (93.18%) |

| 237.98 | 5.2100 | 42020.00 | 0.1654 | H-2→L (79.91%) |

| Calculated λmax (nm) | Band Gap (eV) | Energy (cm⁻¹) | Oscillator Strength | Assignments |

|---|---|---|---|---|

| 317.51 | 3.9051 | 31495.00 | 0.0002 | H-1→L (87.30%) |

| 295.77 | 4.1921 | 33809.00 | 0.1301 | H→L (93.29%) |

| 238.35 | 5.2021 | 41955.00 | 0.1658 | H-2→L (79.62%) |

Data for 5-Bromo-2-hydroxybenzaldehyde is presented as a representative example due to the lack of available computational studies on this compound. researchgate.net

These theoretical investigations highlight how the electronic absorption properties of such molecules are sensitive to the solvent environment. The changes in the maximum absorption wavelengths and oscillator strengths upon moving from the gas phase to different solvents can be attributed to the stabilization or destabilization of the ground and excited states of the molecule due to solute-solvent interactions. Such studies are invaluable for understanding the photophysical behavior of these compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 2 Hydroxybenzaldehyde

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

The derivatization of 3-Bromo-4-chloro-2-hydroxybenzaldehyde, such as in the formation of Schiff bases or in condensation reactions, is governed by kinetic and thermodynamic factors that are heavily influenced by its substituent pattern. Kinetic studies focus on the rate of reaction, which depends on the activation energy (Ea), while thermodynamic studies examine the position of equilibrium, determined by the change in Gibbs free energy (ΔG).

The aldehyde group is the primary site of reaction. Its electrophilicity is enhanced by the strong electron-withdrawing inductive effects (-I) of the ortho-hydroxyl group and the halogen atoms at the C3 and C4 positions. This increased electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, suggesting that derivatization reactions may proceed at a faster rate compared to unsubstituted benzaldehyde (B42025).

Thermodynamic parameters for derivatization, such as Schiff base formation, are also affected by the substituents. The stability of the resulting product (e.g., an imine) relative to the reactants determines the equilibrium constant (K_eq) and ΔG. Studies on related salicylaldehyde (B1680747) derivatives show that electron-withdrawing groups on the ring can influence the thermodynamics of adduct formation. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the halogens would stabilize the product, likely favoring product formation and resulting in a negative ΔG.

Below is an illustrative table comparing hypothetical kinetic data for the Knoevenagel condensation of various substituted benzaldehydes with malonic acid. The values are based on established substituent effects.

| Compound | Key Substituent Effects | Predicted Relative Rate (k_rel) | Predicted Activation Energy (Ea) |

|---|---|---|---|

| Benzaldehyde | Baseline (Reference) | 1.0 | Baseline |

| 4-Methoxybenzaldehyde | Strong +R, weak -I (Donating) | < 1.0 | Higher |

| 4-Nitrobenzaldehyde | Strong -R, strong -I (Withdrawing) | > 1.0 | Lower |

| 2-Hydroxybenzaldehyde | -I effect, +R effect, Intramolecular H-bonding | Variable | Complex Effect |

| This compound | Strong -I (Br, Cl, OH), +R (OH), H-bonding | Likely > 1.0 | Likely Lower |

Elucidation of Mechanistic Pathways for Nucleophilic Addition and Condensation Reactions

The primary reactions of this compound involve the carbonyl group and typically proceed via nucleophilic addition, which may be followed by an elimination step in the case of condensation reactions.

Nucleophilic Addition: The general mechanism begins with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a solvent or a weak acid to yield the final addition product. The electron-withdrawing substituents on the aromatic ring stabilize the developing negative charge on the oxygen in the transition state, thereby facilitating the attack.

Condensation Reactions (e.g., Knoevenagel Condensation): This reaction is a variant of the aldol (B89426) condensation. wikipedia.org A classic example involves the reaction with an active methylene (B1212753) compound like malonic acid or its esters, often catalyzed by a weak base such as piperidine. tandfonline.comacs.org

The mechanism proceeds as follows:

Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of this compound to form a tetrahedral intermediate.

Protonation: The intermediate is protonated to form an aldol-type addition product.

Dehydration: Under the reaction conditions, this aldol product readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. The ortho-hydroxyl group can participate in and influence the rate of these steps.

The presence of the ortho-hydroxyl group can also enable alternative mechanistic pathways or influence the stability of intermediates through hydrogen bonding.

Role of Bromine, Chlorine, and Hydroxyl Substituents in Modulating Reactivity

The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents. These effects can be divided into inductive and resonance contributions. lumenlearning.com

Aldehyde Group (-CHO): This group is strongly deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position (C5).

Hydroxyl Group (-OH): Located at the C2 (ortho) position, the hydroxyl group is activating towards electrophilic substitution. It has a strong electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) as its lone pairs can be delocalized into the ring. The +R effect typically dominates, activating the positions ortho and para to it (C3, C5, and the aldehyde-bearing C1). libretexts.org Furthermore, its proximity to the aldehyde group allows for strong intramolecular hydrogen bonding, which can influence the aldehyde's reactivity and the acidity of the hydroxyl proton. researchgate.net

Combined Effect on Reactivity:

Carbonyl Reactivity: The cumulative -I effects of the OH, Br, and Cl groups significantly decrease the electron density at the carbonyl carbon, making it highly electrophilic and thus reactive towards nucleophiles.

Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic substitution. The directing effects are conflicting: the -OH group directs ortho/para (to C3, C5), while the -CHO group directs meta (to C5). The halogen effects also play a role. Any further electrophilic substitution would likely be directed to the C5 position, which is activated by the hydroxyl group and meta to the aldehyde.

Stereochemical Control and Regioselectivity in Reactions

Regioselectivity: This term describes the preference for reaction at one position over another. For this compound, regioselectivity is a key consideration in two main contexts:

Aromatic Substitution: As discussed above, any further electrophilic substitution on the aromatic ring would be highly regioselective. The C5 position is the most likely site of attack due to the directing influence of the powerful ortho/para-directing hydroxyl group.

Derivatization of Functional Groups: In molecules with multiple reactive sites, reagents can be directed to one site over another. For instance, if the compound were to react with an alkylating agent under basic conditions, regioselectivity would depend on the relative acidities of the phenolic proton versus protons on potential reaction partners. Studies on dihydroxybenzaldehydes show that the acidity and nucleophilicity of one hydroxyl group can be selectively modulated over another, allowing for regioselective protection or alkylation. mdpi.comnih.gov The intramolecular hydrogen bond in this compound reduces the nucleophilicity of the 2-hydroxy group, suggesting that reactions involving this group might require breaking this bond first. researchgate.net

Stereochemical Control: Stereocontrol refers to controlling the formation of a specific stereoisomer. For reactions at the achiral aldehyde group of this compound, stereocontrol becomes relevant when a new chiral center is created or when geometric isomers (E/Z) can be formed.

Formation of Alkenes: In condensation reactions like the Knoevenagel or Wittig reactions, a new carbon-carbon double bond is formed. The reaction can potentially yield both E and Z isomers. The stereochemical outcome is often controlled by thermodynamic stability, with the more stable isomer (typically the E-isomer where bulky groups are trans to each other) being the major product, especially if the reaction conditions allow for equilibration. wikipedia.org

Principles of Supramolecular Self-Assembly Directed by the Compound's Functional Groups

In the solid state, molecules of this compound can organize into well-defined, extended structures known as supramolecular assemblies. This self-assembly is driven by a combination of non-covalent interactions involving the molecule's functional groups.

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a strong acceptor. While intramolecular hydrogen bonding is expected to be dominant, intermolecular O-H···O hydrogen bonds could form, leading to the creation of dimers or chains. researchgate.net

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites like the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule (C-Br···O, C-Cl···O). Halogen bonding is a highly directional interaction that has become a powerful tool in crystal engineering for constructing robust supramolecular architectures. researchgate.netnih.gov The interplay between chlorine and bromine atoms can also lead to specific halogen-halogen interactions. eurekalert.org

The final supramolecular structure is determined by the energetic balance and geometric compatibility of these competing interactions. It is plausible that a hierarchical assembly would occur, with strong hydrogen or halogen bonds directing the formation of primary motifs (like dimers or tapes), which then pack into a 3D crystal lattice stabilized by weaker π–π and van der Waals interactions.

Advanced Applications and Research Frontiers of 3 Bromo 4 Chloro 2 Hydroxybenzaldehyde in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of bromo, chloro, hydroxyl, and aldehyde groups renders 3-Bromo-4-chloro-2-hydroxybenzaldehyde a highly valuable building block for synthetic chemists. These functional groups can be selectively targeted to build intricate molecular structures.

Substituted salicylaldehydes are foundational precursors for a variety of important organic scaffolds, and this compound is well-suited for this role. The aldehyde group readily participates in condensation reactions, most notably the Claisen-Schmidt condensation with ketones to form chalcones. rjlbpcs.comrsc.org Chalcones, which are α,β-unsaturated ketones, serve as key intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems. rltsc.edu.in

Furthermore, the reaction of the aldehyde with primary amines yields Schiff bases (imines). internationaljournalcorner.com These Schiff bases are not only stable and easily synthesized but also act as versatile scaffolds themselves, providing a gateway to reduced amines, β-lactams, and various heterocyclic compounds. The presence of the halogen atoms on the aromatic ring of this compound can be exploited for further functionalization through cross-coupling reactions, enabling the construction of highly complex and substituted aromatic scaffolds.

In medicinal chemistry and drug discovery, the systematic modification of a lead compound's structure is essential for understanding its structure-activity relationship (SAR). The distinct electronic and steric properties of the bromine and chlorine atoms on the this compound framework make it an ideal starting point for creating libraries of compounds for SAR studies.

By incorporating this molecule into a larger, biologically active scaffold, researchers can probe the importance of halogen bonding, lipophilicity, and electronic effects at specific positions. For instance, derivatives of 5-bromosalicylaldehyde (B98134) have been used to synthesize organotin(IV) complexes that exhibit significant cytotoxic activities against human cancer cell lines. tandfonline.com The biological activity of such complexes is often tuned by the nature of the substituents on the salicylaldehyde (B1680747) ring. tandfonline.com Therefore, using the 3-bromo-4-chloro isomer allows for a fine-tuning of these properties to optimize biological efficacy and selectivity.

Precursor for Functional Materials with Tunable Properties

The unique electronic characteristics of this compound make it a promising precursor for the development of advanced functional materials with tailored optical and sensory properties.

Materials with nonlinear optical (NLO) properties are critical for applications in telecommunications, optical computing, and data storage. researchgate.net The design of NLO-active organic molecules often relies on creating a charge asymmetry through electron-donating and electron-accepting groups connected by a π-conjugated system.

Schiff bases and chalcones derived from substituted salicylaldehydes have been investigated for their NLO properties. nih.gov In molecules derived from this compound, the hydroxyl group (-OH) acts as an electron donor, while the imine (-CH=N-) or carbonyl (-C=O) group acts as an electron acceptor. The π-electrons of the benzene (B151609) ring provide the necessary conjugation. The bromo and chloro substituents further modulate the electronic distribution, potentially enhancing the molecular hyperpolarizability and, consequently, the NLO response. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO capabilities of such newly synthesized compounds. nih.gov

The salicylaldehyde framework is a common structural motif in the design of chemosensors, particularly for the detection of metal ions. Schiff bases derived from salicylaldehydes can act as selective binding agents for specific cations. internationaljournalcorner.com The coordination of a metal ion to the Schiff base ligand, typically involving the phenolic oxygen and the imine nitrogen, can induce a detectable change in the molecule's photophysical properties, such as a shift in absorption or emission wavelengths (colorimetric or fluorometric sensing).

The this compound moiety can be incorporated into sensor designs to create a specific binding pocket. The electronic properties conferred by the halogen atoms can influence the binding affinity and selectivity of the sensor for different metal ions, as well as modulate the spectroscopic output signal, allowing for the development of highly sensitive and selective molecular probes.

Ligand Design and Coordination Chemistry

Salicylaldehyde and its derivatives are classic precursors for synthesizing Schiff base ligands, which play a central role in coordination chemistry. nih.govresearchgate.net The reaction of this compound with a primary amine results in a bidentate Schiff base ligand. If a diamine is used, a tetradentate ligand (a salen-type ligand) can be formed.

These ligands can coordinate with a wide range of transition metals and main group elements to form stable metal complexes. internationaljournalcorner.comnih.gov The resulting complexes have diverse applications, including catalysis, materials science, and as models for biological systems. The halogen substituents on the aromatic ring of the this compound-derived ligand influence the electronic structure of the metal center. This modulation of the ligand field can affect the catalytic activity, stability, and redox properties of the metal complex, allowing for the rational design of coordination compounds with specific functions. For example, Schiff base complexes derived from 3-bromo-2-hydroxybenzaldehyde (B158676) have been reported for metals like titanium, zinc, and chromium. nih.gov

Compound Information Table

| Compound Name | Molecular Formula |

| This compound | C₇H₄BrClO₂ |

| Chalcone | C₁₅H₁₂O |

| Schiff Base (Imine) | General Formula: R₂C=NR' |

| Flavonoids | General class of compounds |

| Pyrazolines | C₃H₆N₂ |

| β-Lactams | General class of compounds |

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ |

| 3-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ |

Summary of Potential Applications

| Application Area | Role of this compound | Key Molecular Classes |

| Complex Organic Synthesis | Versatile building block | Chalcones, Schiff Bases, Heterocycles |

| Medicinal Chemistry | Framework for SAR studies | Biologically active molecules |

| Materials Science | Precursor for NLO materials | Schiff Bases, Chalcones |

| Analytical Chemistry | Component of chemosensors | Schiff Base Probes |

| Coordination Chemistry | Precursor for ligand synthesis | Metal-Schiff Base Complexes |

Synthesis of Metal Complexes (e.g., Organotin(IV), Rhenium(I)) with Diverse Architectures

The versatility of this compound as a ligand precursor is evident in its application in the synthesis of a variety of metal complexes, including those of organotin(IV) and rhenium(I). These metals are of significant interest due to their potential applications in catalysis, medicine, and materials science.

Organotin(IV) Complexes:

Organotin(IV) complexes derived from Schiff bases of halogenated salicylaldehydes have been a subject of considerable research. The synthesis of these complexes typically involves the reaction of a Schiff base ligand, formed by the condensation of this compound with a suitable amine (e.g., a thiosemicarbazide), with an organotin(IV) precursor such as dialkyltin(IV) dichloride or trialkyltin(IV) chloride. tandfonline.comias.ac.in The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group of the Schiff base, leading to its coordination with the tin center. tandfonline.comias.ac.in

The resulting organotin(IV) complexes can exhibit various coordination geometries, which are influenced by the nature of the alkyl or aryl groups attached to the tin atom and the specific Schiff base ligand used. For instance, complexes with the general formula [R₂Sn(L)] and [R₃Sn(L)] (where L is the deprotonated Schiff base ligand and R is an alkyl or aryl group) have been synthesized and characterized. tandfonline.comnih.gov These studies have shown that the Schiff base ligand typically coordinates to the tin atom through the phenolic oxygen, the imine nitrogen, and in the case of thiosemicarbazone-based ligands, the sulfur atom. tandfonline.com

Table 1: Examples of Organotin(IV) Complexes Derived from Halogenated Salicylaldehyde Schiff Bases

| Organotin(IV) Precursor | Schiff Base Ligand Derived From | Resulting Complex Type | Reference |

| Dimethyltin(IV) dichloride | 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | [Me₂Sn(L)] | tandfonline.com |

| Dibutyltin(IV) dichloride | 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | [Bu₂Sn(L)] | tandfonline.com |

| Triphenyltin(IV) chloride | 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | [Ph₃Sn(L)] | tandfonline.com |

Rhenium(I) Complexes:

The fac-[Re(CO)₃]⁺ core is a common motif in the design of rhenium(I) complexes for various applications, including radiopharmaceuticals and photoluminescent materials. Schiff bases derived from this compound can act as bidentate or tridentate ligands for the synthesis of stable rhenium(I) tricarbonyl complexes. d-nb.infoacademicjournals.orgnih.gov The synthesis of these complexes often involves the reaction of the Schiff base ligand with a suitable rhenium(I) precursor, such as [Re(CO)₅Cl] or (NEt₄)₂[Re(CO)₃Br₃], in an appropriate solvent. d-nb.infoacademicjournals.org

The coordination of the Schiff base ligand to the rhenium center typically occurs through the phenolic oxygen and the imine nitrogen atoms. d-nb.infonih.gov The resulting complexes often exhibit a distorted octahedral geometry around the rhenium atom, with the three carbonyl groups occupying one face of the octahedron (a fac arrangement). nih.gov The specific architecture and electronic properties of these complexes can be fine-tuned by modifying the amine component of the Schiff base ligand.

Investigation of Metal-Ligand Coordination Modes and Electronic Interactions

Coordination Modes:

As a bidentate ligand, the Schiff base derived from this compound typically coordinates to a metal center through the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring. srce.hrsapub.org In some cases, depending on the nature of the amine used to form the Schiff base, the ligand can be tridentate, with an additional donor atom participating in the coordination. d-nb.info X-ray crystallographic studies of similar metal complexes have confirmed these coordination modes, revealing distorted octahedral or other geometries around the central metal ion. nih.govnih.gov

Electronic Interactions:

The electronic properties of metal complexes containing halogenated salicylaldehyde-based Schiff base ligands are significantly influenced by the nature of the halogen substituents. The electron-withdrawing nature of the bromine and chlorine atoms in the 3- and 4-positions of the aromatic ring can impact the electron density on the donor atoms (oxygen and nitrogen) and, consequently, the strength of the metal-ligand bonds.

Spectroscopic studies, particularly UV-Visible and fluorescence spectroscopy, are instrumental in probing the electronic interactions within these complexes. For instance, in transition metal complexes, the presence of halogen substituents can modulate the energy of the metal-to-ligand charge transfer (MLCT) bands. nih.govrsc.orgresearchgate.net These transitions, which involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital, are often responsible for the photophysical properties of the complexes. The position and intensity of these bands can provide insights into the electronic communication between the metal and the ligand. Furthermore, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure and excited states of these complexes, complementing the experimental findings. nih.govresearchgate.net

Table 2: Spectroscopic and Structural Data for Representative Metal Complexes with Halogenated Salicylaldehyde Ligands

| Metal Complex | Coordination Geometry | Key Spectroscopic Features | Reference |

| [Ru(bpy)₂(3-bromo-5-chlorosalicylaldehyde)]BF₄ | Distorted Octahedral | ¹H NMR: Aldehyde proton signal; UV-Vis: MLCT bands | nih.gov |

| [Re(CO)₃(L)] (L = tridentate Schiff base) | Distorted Octahedral | IR: Three ν(CO) bands characteristic of fac geometry | d-nb.info |

Future Research Directions and Emerging Paradigms in Halogenated Benzaldehyde (B42025) Chemistry

The field of halogenated benzaldehyde chemistry is continually evolving, with new synthetic methodologies and applications emerging. Future research is expected to focus on several key areas, leveraging the unique properties of these versatile building blocks.

One promising direction is the development of more efficient and sustainable methods for the synthesis of halogenated benzaldehydes. This includes the exploration of biocatalytic approaches, such as the use of halogenating enzymes, which can offer high selectivity under mild reaction conditions. researchgate.net Additionally, the application of flow chemistry and microreactor technology for halogenation reactions holds significant potential for improving safety, scalability, and control over reaction parameters.

In the realm of materials science, there is growing interest in the design of novel metal-organic frameworks (MOFs) and coordination polymers incorporating halogenated benzaldehyde-derived ligands. The directional nature of halogen bonding and other non-covalent interactions can be exploited to control the self-assembly of these materials, leading to structures with tailored porosity, catalytic activity, or sensing capabilities.

Furthermore, the unique electronic properties of halogenated benzaldehydes make them attractive components for the development of advanced electronic materials. For instance, their incorporation into organic light-emitting diodes (OLEDs) and other electroluminescent devices is an area of active investigation. researchgate.net The ability to tune the electronic and optical properties of these materials through systematic variation of the halogen substitution pattern is a key advantage.

The exploration of new reaction pathways and the discovery of novel transformations involving halogenated benzaldehydes will continue to be a central theme in organic synthesis. This includes their use as precursors for the synthesis of complex natural products and pharmaceutically active compounds. acs.org The development of new catalytic systems that can selectively functionalize the C-H bonds of halogenated benzaldehydes is also a significant area of future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-chloro-2-hydroxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves sequential halogenation of a salicylaldehyde precursor. For example, bromination of 4-chloro-2-hydroxybenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by purification via recrystallization or column chromatography .

- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1.1–1.3 equivalents of NBS) and temperature control to minimize side products like dihalogenated derivatives. Monitoring via TLC or HPLC is critical .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) distinguish this compound from structurally similar analogs?

- NMR Analysis :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Adjacent hydroxyl (δ 10.5–12.0 ppm, broad) and halogen substituents induce splitting patterns in aromatic protons (δ 7.0–8.5 ppm) .

- ¹³C NMR : Carbon signals for Br and Cl substituents are downfield-shifted (e.g., C-Br at δ 115–125 ppm) .

- MS : ESI-MS in negative mode often shows [M-H]⁻ peaks at m/z 235.4 (C₇H₃BrClO₂), with isotopic patterns confirming Br/Cl presence .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes). For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate Fukui indices, identifying electrophilic sites (e.g., C-Br vs. C-Cl). Solvent effects (e.g., DMSO) can be modeled using the PCM method .

- Validation : Compare computed activation energies with experimental yields in Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts .

Q. What strategies resolve contradictions in crystallographic data for metal complexes derived from this compound?

- Crystallography : Use SHELX software for structure refinement. If disorder arises (e.g., halogen positions), apply constraints (ISOR, DELU) and validate with R-factor convergence (<5%) .

- Cross-Validation : Pair X-ray data with spectroscopic (IR, Raman) and computational (DFT) results to confirm ligand geometry .

Q. How does the electronic structure of this compound influence its bioactivity in enzyme inhibition studies?

- Mechanism : The electron-withdrawing Br/Cl groups enhance electrophilicity, facilitating covalent binding to cysteine residues in enzymes (e.g., proteases).

- Assays : Conduct kinetic assays (IC₅₀ determination) under physiological pH (7.4) and validate via molecular docking (AutoDock Vina) using PDB structures .

Q. What advanced purification techniques improve yield and purity for halogenated benzaldehyde derivatives?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation (>98%).

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) using Hansen solubility parameters to minimize co-crystallization of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten